4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that 4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide may also interact with various cellular targets, potentially leading to a broad spectrum of biological activities.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets that leads to a variety of changes within the cell.
Biochemical Pathways
For instance, indole derivatives have been reported to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have diverse biological activities, suggesting they may induce a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the thiophene ring and the benzenesulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like amines or ethers.
Scientific Research Applications
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-phenylbenzenesulfonamide: Lacks the thiophene ring and hydroxy group, making it less versatile in certain applications.
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
4-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,18,20-21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEIAXXTXSMPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.